6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]deca-2,6-dien-1-one core with a methyl group at the 6-position and a trimethylsilyl group at the 2-position. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one can be achieved through several synthetic routes. One common method involves the Pd-catalyzed asymmetric decarboxylation of vinyl methylene cyclic carbonates and p-quinone methides . This reaction is performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reaction is controlled with high diastereo- and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different reactivity.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The spirocyclic structure may interact with specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-spiro[4.5]deca-6,9-dien-8-one: Similar in structure but with a methyl group at the 7-position.
2-Azaspiro[4.5]deca-1,6,9-trien-8-one: Contains a nitrogen atom in the spirocyclic ring, leading to different reactivity and applications.
Uniqueness
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is unique due to the presence of both a trimethylsilyl group and a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
85620-38-8 |
---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
10-methyl-3-trimethylsilylspiro[4.5]deca-2,9-dien-4-one |
InChI |
InChI=1S/C14H22OSi/c1-11-7-5-6-9-14(11)10-8-12(13(14)15)16(2,3)4/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
WBDGIHVNJUTGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC12CC=C(C2=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.